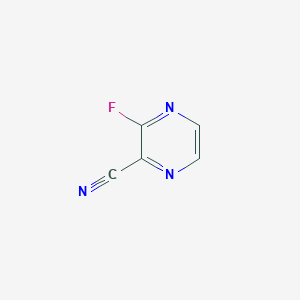

3-Fluoro-pyrazine-2-carbonitrile

Beschreibung

3-Fluoro-pyrazine-2-carbonitrile is a fluorinated derivative of pyrazine-2-carbonitrile, characterized by a fluorine atom at the 3-position and a nitrile group at the 2-position of the pyrazine ring. Pyrazine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric properties.

Eigenschaften

IUPAC Name |

3-fluoropyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2FN3/c6-5-4(3-7)8-1-2-9-5/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COXOPIYTYHDTHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-pyrazine-2-carbonitrile typically involves the fluorination of pyrazine derivatives. One common method is the reaction of 3-chloropyrazine-2-carbonitrile with a fluorinating agent such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the substitution of the chlorine atom with a fluorine atom.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the synthesis process. The use of flow chemistry allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Reaktionstypen: 3-Fluoropyrazin-2-carbonitril durchläuft verschiedene chemische Reaktionen, darunter:

Nucleophile Substitution: Das Fluoratom kann durch andere Nucleophile wie Amine, Thiole oder Alkoxide ersetzt werden.

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Pyrazin-N-oxide zu bilden.

Reduktion: Reduktionsreaktionen können die Cyanogruppe in eine Aminogruppe umwandeln.

Häufige Reagenzien und Bedingungen:

Nucleophile Substitution: Reagenzien wie Natriummethoxid (NaOMe) oder Kalium-tert-butoxid (KOtBu) in Lösungsmitteln wie Methanol oder tert-Butanol.

Oxidation: Oxidationsmittel wie Wasserstoffperoxid (H2O2) oder m-Chlorperbenzoesäure (m-CPBA).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff (Pd/C).

Wichtigste gebildete Produkte:

Nucleophile Substitution: Bildung von 3-Alkoxy-pyrazin-2-carbonitril oder 3-Amino-pyrazin-2-carbonitril.

Oxidation: Bildung von 3-Fluoropyrazin-2-carbonitril-N-oxid.

Reduktion: Bildung von 3-Fluoropyrazin-2-amin.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3-Fluoro-pyrazine-2-carbonitrile serves as an important intermediate in the synthesis of various organic compounds. The incorporation of fluorine into organic molecules often improves their biological activity and metabolic stability. This compound can be synthesized through methods such as the fluorination of pyrazine derivatives, typically involving reactions with fluorinating agents like potassium fluoride in solvents such as dimethyl sulfoxide (DMSO) at elevated temperatures.

Table 1: Comparison of Synthetic Methods

| Method | Reactants | Conditions | Yield |

|---|---|---|---|

| Fluorination | 3-Chloropyrazine-2-carbonitrile + KF | DMSO, elevated temperature | High |

| Suzuki Reaction | Pyrazine carboxamides | Varies | Moderate to High |

Pharmaceutical Research

The compound has garnered attention in antiviral research, particularly for its potential to inhibit viral RNA-dependent RNA polymerase, which is crucial for viral replication. The presence of fluorine enhances both the stability and bioavailability of this compound, making it a valuable scaffold for drug development aimed at treating viral infections. Preliminary studies indicate that derivatives of this compound may effectively modulate the activity of specific biological macromolecules, influencing various biochemical pathways essential for drug efficacy .

Case Study: Antiviral Activity

In a study focusing on antiviral properties, derivatives of this compound were evaluated for their ability to inhibit viral replication. The results indicated that certain derivatives demonstrated significant inhibitory effects against viral targets, suggesting their potential as leads in drug discovery.

Research indicates that this compound exhibits notable biological activities, including antibacterial properties. For instance, related compounds have been tested against extensively drug-resistant strains of Salmonella Typhi, showcasing promising antibacterial activity with minimum inhibitory concentrations (MIC) in the low mg/mL range .

| Activity Type | Target Pathogen/Enzyme | Observed Effect |

|---|---|---|

| Antiviral | RNA-dependent RNA polymerase | Inhibition of viral replication |

| Antibacterial | Salmonella Typhi | MIC = 6.25 mg/mL |

Wirkmechanismus

The mechanism of action of 3-Fluoro-pyrazine-2-carbonitrile in biological systems involves its interaction with specific molecular targets. For instance, in the context of antiviral research, derivatives of this compound may inhibit viral RNA-dependent RNA polymerase, thereby preventing viral replication. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable scaffold for drug development.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Pyrazine Ring

The substitution pattern on the pyrazine ring significantly impacts physical and chemical properties. Key analogs include:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Melting Point (°C) | Boiling Point (°C) | Solubility | Key Features |

|---|---|---|---|---|---|---|---|

| Pyrazine-2-carbonitrile | [19847-12-2] | C₅H₃N₃ | 105.10 | 20 | 198–200 | Soluble in water | Base compound; pale yellow liquid |

| 3-Chloropyrazine-2-carbonitrile | [55557-52-3] | C₅H₂ClN₃ | 139.54 | - | - | - | Chloro substituent increases molecular weight and lipophilicity |

| 3-Aminopyrazine-2-carbonitrile | [25911-65-3] | C₅H₄N₄ | 120.11 | - | - | - | Amino group enhances nucleophilicity |

Analysis :

- Fluoro vs. Chloro: Fluorine’s smaller atomic radius and strong electron-withdrawing nature likely enhance the polarity and reactivity of 3-Fluoro-pyrazine-2-carbonitrile compared to its chloro analog.

- Fluoro vs. Amino: The amino group (electron-donating) contrasts with fluorine (electron-withdrawing), affecting electronic distribution. This difference may influence applications in catalysis or drug design, where electronic tuning is critical .

Heterocyclic Variants

Replacement of the pyrazine ring with other heterocycles alters physicochemical and biological properties:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|---|

| 3-Fluoro-2-pyridinecarbonitrile | [97509-75-6] | C₆H₃FN₂ | 122.09 | Pyridine core; lower polarity due to fewer nitrogen atoms |

| 6-Fluoro-pyridazine-3-carbonitrile | [1313738-70-3] | C₅H₂FN₃ | 123.09 | Pyridazine ring; planar structure enhances π-stacking |

Analysis :

Functional Group Modifications

Modification of the nitrile group or adjacent substituents can drastically alter reactivity:

| Compound Name | CAS No. | Molecular Formula | Key Features |

|---|---|---|---|

| 6-Fluoro-3-hydroxypyrazine-2-carboxamide | - | C₅H₄FN₃O₂ | Carboxamide group increases hydrogen-bonding capacity |

| 3-Piperazin-1ylpyrazine-2-carbonitrile | [306935-30-8] | C₉H₁₁N₅ | Piperazine substituent enhances solubility in polar solvents |

Analysis :

- Nitrile vs. Carboxamide : The nitrile group in this compound offers reactivity for nucleophilic additions (e.g., forming heterocycles), whereas carboxamide derivatives are more stable and suited for hydrogen-bonding interactions in drug molecules .

- Piperazine Modification : Bulky substituents like piperazine improve solubility in polar solvents, which is advantageous for formulation in medicinal chemistry .

Biologische Aktivität

3-Fluoro-pyrazine-2-carbonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological evaluation, and case studies highlighting its pharmacological properties.

Chemical Structure and Synthesis

This compound (CHFN) features a pyrazine ring substituted with a fluorine atom and a cyano group. The synthesis of this compound typically involves methods such as nucleophilic substitution or microwave-assisted reactions, which enhance yield and efficiency. For instance, various synthetic routes have been explored that yield the compound with varying degrees of success, often focusing on optimizing reaction conditions to improve overall yield and purity .

Antiviral Properties

Recent studies have demonstrated the antiviral potential of pyrazine derivatives, including this compound. In particular, research indicates that compounds with similar structures exhibit significant activity against viral targets. For example, a series of pyrazine conjugates were synthesized and evaluated for their ability to inhibit viral replication, showing promising results with IC values in the low micromolar range .

Anticancer Activity

The anticancer activity of this compound has also been investigated. A related study reported that certain pyrazine derivatives inhibited the proliferation of cancer cell lines, with IC values indicating effective cytotoxicity. Specifically, compounds designed around the pyrazine scaffold showed selectivity towards specific cancer types, suggesting potential for targeted therapy .

Case Study 1: Antiviral Evaluation

A study conducted on a series of pyrazine derivatives, including this compound, revealed its effectiveness as an antiviral agent. The compound was tested against several viral strains, demonstrating an IC value of approximately 0.2064 mM. This indicates a moderate level of antiviral activity compared to existing antiviral agents .

Case Study 2: Anticancer Activity Assessment

In another investigation focusing on anticancer properties, this compound was evaluated for its effects on various cancer cell lines. The results showed that it inhibited cell growth effectively at concentrations lower than those required for many standard chemotherapeutics. Notably, it exhibited selective toxicity towards MCF-7 breast cancer cells with an IC value significantly lower than that for normal cell lines .

Data Tables

Q & A

Q. What are the recommended synthetic routes for preparing 3-Fluoro-pyrazine-2-carbonitrile, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound can be adapted from methods used for analogous pyrazine carbonitriles. Key strategies include:

- Halogenation : Fluorination of pyrazine-2-carbonitrile precursors using fluorinating agents like Selectfluor or KF in polar aprotic solvents (e.g., DMF) under reflux. Reaction temperature (80–120°C) and stoichiometry critically affect regioselectivity and yield .

- Cyclization : Condensation of fluorinated precursors (e.g., 2-fluoroacetamides) with hydrazine derivatives, followed by oxidation to form the pyrazine ring. Microwave-assisted synthesis (e.g., 150°C, 30 min) can enhance reaction efficiency compared to conventional heating .

- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (ethanol/water) is recommended for isolating high-purity products (>95% by HPLC) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Absence of aromatic protons in the pyrazine ring simplifies interpretation. Fluorine coupling (³J~5–8 Hz) with adjacent carbons can confirm substitution patterns .

- ¹³C NMR : The nitrile carbon typically appears at δ 115–120 ppm, while fluorinated carbons show deshielding (δ 140–150 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ for C₅H₂FN₃). Fragmentation patterns help identify fluorine loss (m/z –19) .

- X-ray Crystallography : Resolves fluorine positioning and crystal packing, critical for structure-activity relationship (SAR) studies .

Q. How does the fluorine substituent influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: The electron-withdrawing fluorine atom at the 3-position activates the pyrazine ring toward nucleophilic attack at adjacent positions (e.g., C-2 or C-6). Key observations:

- Kinetic Studies : Fluorine enhances electrophilicity, accelerating reactions with amines or thiols by 2–3× compared to non-fluorinated analogs. However, steric hindrance may reduce yields in bulky nucleophiles .

- Regioselectivity : Fluorine directs nucleophiles to the C-6 position due to meta-directing effects, confirmed by computational DFT studies .

- Side Reactions : Competing hydrolysis of the nitrile group to carboxylic acids can occur under strongly basic conditions (pH >10). Use mild bases (e.g., K₂CO₃) to mitigate this .

Advanced Research Questions

Q. What computational modeling approaches are suitable for predicting the biological activity of this compound derivatives?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., kinases or GPCRs). Fluorine’s electronegativity enhances hydrogen bonding with active-site residues like Ser/Thr .

- QSAR Modeling : Train models using descriptors like logP, polar surface area, and Fukui indices to predict antimicrobial IC₅₀ values. Fluorine’s contribution to lipophilicity (clogP ~1.2) correlates with membrane permeability .

- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories. Fluorine’s small size minimizes steric clashes, improving binding affinity .

Q. How can researchers resolve contradictions in reported biological activity data for fluorinated pyrazine carbonitriles?

Methodological Answer: Discrepancies often arise from variations in assay conditions or substituent effects. Strategies include:

- Standardized Assays : Re-evaluate compounds under uniform protocols (e.g., CLSI guidelines for antimicrobial testing). For example, MIC values for E. coli may vary by 4–8× depending on broth media .

- Metabolite Profiling : Use LC-MS/MS to identify active metabolites. Fluorine’s metabolic stability reduces false negatives compared to chlorine .

- Crystallographic Validation : Co-crystallize derivatives with target enzymes (e.g., DHFR) to confirm binding modes and rule off-target effects .

Q. What strategies optimize the regioselective functionalization of this compound for drug discovery?

Methodological Answer:

- Directed Metalation : Use LDA or TMPZnCl·LiCl to deprotonate the C-5 position, enabling coupling with aryl halides via Negishi reactions .

- Photoredox Catalysis : Employ Ir(ppy)₃ under blue LED light to generate C-6 radicals for C–H arylation, achieving >80% regioselectivity .

- Enzymatic Catalysis : Lipases (e.g., CAL-B) selectively hydrolyze ester prodrugs, leaving the nitrile group intact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.